Cas no 831-61-8 (Ethyl gallate)

Ethyl gallate is a non flavonoid phenolic compound and a scavenger of hydrogen peroxide
Ethyl gallate structure
Ethyl gallate structure
Ethyl gallate
831-61-8
C9H10O5
198.172703266144
MFCD00016430
40038
13250

Ethyl gallate Properties

Names and Identifiers

    • Ethyl 3,4,5-trihydroxybenzoate
    • 3,4,5-Trihydroxybenzoic acid ethyl ester
    • Gallic acid ethyl ester
    • Ethyl gallate
    • Ethyl Gallate [for Determination of Total Polyphenol Content]
    • Ethyl Gallate(Ethyl 3,4,5-Trihydroxybenzoate)
    • ETHYLGALLATE(RG)
    • 3,4,5-trihydroxyethylbenzoate
    • Gallic acid ethyl
    • N-ETHYLGALLATE
    • Nipa No. 48
    • nipa48
    • nipagallina
    • Phyllemblin
    • Progallin A
    • [ "" ]
    • Nipagallin A
    • Ethylgallate
    • Benzoic acid, 3,4,5-trihydroxy-, ethyl ester
    • Gallic acid, ethyl ester
    • NIPA 48
    • Ethyl-3,4,5-trihydroxybenzoate
    • Ethylester kyseliny gallove
    • Ethylester kyseliny gallove [Czech]
    • 235I6UDD3L
    • VFPFQHQNJCMNBZ-UHFFFAOYSA-N
    • NSC402626
    • Gallic acid, ethyl ester (6CI, 8CI)
    • Phyllemblin (7CI)
    • NSC 402626
    • "Ethyl 345-trihydroxybenzoate
    • +Expand
    • MFCD00016430
    • VFPFQHQNJCMNBZ-UHFFFAOYSA-N
    • 1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3
    • O=C(C1C=C(O)C(O)=C(O)C=1)OCC
    • 2116014

Computed Properties

  • 198.052823g/mol
  • 0
  • 1.3
  • 3
  • 5
  • 3
  • 198.052823g/mol
  • 198.052823g/mol
  • 87Ų
  • 14
  • 193
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 14
  • 0
  • 198.17

Experimental Properties

  • 0.98010
  • 86.99000
  • 1.4570 (estimate)
  • dissolution
  • 255.48°C (rough estimate)
  • 151.0 to 155.0 deg-C
  • 185 °C
  • 7.439e+004 mg/L @ 25 °C (est)
  • Powder
  • dissolve in water
  • 1.2539 (rough estimate)

Ethyl gallate Security Information

  • LW7700000
  • 2
  • S24/25
  • NONH for all modes of transport
  • H302-H315-H317-H319-H335
  • P261-P280-P305+P351+P338
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Warning
  • Yes

Ethyl gallate Customs Data

  • 2918290000
  • China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Ethyl gallate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003QVS-1g
Ethyl 3,4,5-trihydroxybenzoate
831-61-8 98%
1g
$8.00 2024-04-21
A2B Chem LLC
AB74008-1g
Ethyl 3,4,5-trihydroxybenzoate
831-61-8 98%
1g
$8.00 2024-04-19
abcr
AB116741-25 g
Ethyl 3,4,5-trihydroxybenzoate, 98%; .
831-61-8 98%
25 g
€52.70 2023-07-20
Ambeed
A180539-1g
Ethyl 3,4,5-trihydroxybenzoate
831-61-8 98%
1g
$10.0 2024-07-24
Chemenu
CM117180-1000g
Ethyl 3,4,5-Trihydroxybenzoate
831-61-8 98%
1000g
$305 2023-02-18
Cooke Chemical
A3988912-5G
Ethyl gallate , Used to determine the total polyphenol content
831-61-8 > 99.0%(LC) (t)
5g
RMB 319.20 2023-09-07
Enamine
EN300-8620672-0.05g
ethyl 3,4,5-trihydroxybenzoate
831-61-8 95%
0.05g
$19.0 2024-05-21
Life Chemicals
F1905-7042-0.25g
ethyl gallate
831-61-8 95%+
0.25g
$18.0 2023-09-07
MedChemExpress
HY-N0525-10mM*1mLinDMSO
Ethyl gallate
831-61-8 98.94%
10mM*1mLinDMSO
¥550 2022-05-18
S e l l e c k ZHONG GUO
S5550-25mg
Ethyl gallate
831-61-8 99.05%
25mg
¥794.44 2023-09-15

Ethyl gallate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol
Reference
New liquid crystals derived from thiophene connected to the 1,2,4-oxadiazole heterocycle
Girotto, Edivandro; et al, Liquid Crystals, 2016, 43(12), 1768-1777

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Reference
Antiproliferative and apoptosis-inducing activities of alkyl gallate and gallamide derivatives related to (-)-epigallocatechin gallate
Dodo, Kosuke; et al, Bioorganic & Medicinal Chemistry, 2008, 16(17), 7975-7982

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 - 15 min, rt
1.2 35 min, 40 °C
Reference
Chemoselective esterification of phenolic acids in the presence of sodium bicarbonate in ionic liquids
Singh, Pradeep Pratap; et al, Synthetic Communications, 2008, 38(6), 928-936

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Ethanol
1.2 Reagents: Acetyl bromide
Reference
Acetyl bromide-alcohols as convenient reaction systems for: a) removal of N-tert-Boc, N-CBZ and N-Ac protective groups b) esterifications and transesterifications c) debenzylation of aryl-O-benzyl ethers
Lesk, Anat; et al, Synthetic Communications, 1999, 29(8), 1405-1408

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  rt; rt → reflux; 8 - 12 h, reflux
Reference
Evaluation of anti-herpetic and antioxidant activities, and cytotoxic and genotoxic effects of synthetic alkyl-esters of gallic acid
Savi, Luciane A.; et al, Arzneimittel Forschung, 2005, 55(1), 66-75

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  7 h, 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Removal of benzyl protective groups of phenolic hydroxyl groups
Yang, Li-shou; et al, Huaxue Shiji, 2017, 39(10), 1113-1116

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Novel chemoselective de-esterification of esters of polyacetoxy aromatic acids by lipases
Parmar, Virinder S.; et al, Tetrahedron, 1997, 53(6), 2163-2176

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Tannase
Reference
Enzymic synthesis of gallic acid esters
Weetall, Howard H., Applied Biochemistry and Biotechnology, 1985, 11(1), 25-8

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
Reference
Phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential and their preservative effectiveness
Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Reference
Antiproliferative and apoptosis-inducing activities of alkyl gallate and gallamide derivatives related to (-)-epigallocatechin gallate
Dodo, Kosuke; et al, Bioorganic & Medicinal Chemistry, 2008, 16(17), 7975-7982

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Pyridine Solvents: Diethyl ether ;  2 - 4 h, 80 °C
2.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
Reference
Phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential and their preservative effectiveness
Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  15 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  1,4-Dioxane ,  Water ;  6 h, 120 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Reference
Antiproliferative and apoptosis-inducing activities of alkyl gallate and gallamide derivatives related to (-)-epigallocatechin gallate
Dodo, Kosuke; et al, Bioorganic & Medicinal Chemistry, 2008, 16(17), 7975-7982

Ethyl gallate Raw materials

Ethyl gallate Preparation Products

Ethyl gallate Suppliers

Wuhan ChemNorm Biotech Co.,Ltd.
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(CAS:831-61-8)Ethyl gallate
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5mg,10mg ,20mg ,50mg ,100mg,or customized
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Tuesday, 21 January 2025 17:56
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Suzhou Senfeida Chemical Co., Ltd
(CAS:831-61-8)Ethyl gallate
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99.9%
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Amadis Chemical Company Limited
(CAS:831-61-8)Ethyl gallate
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